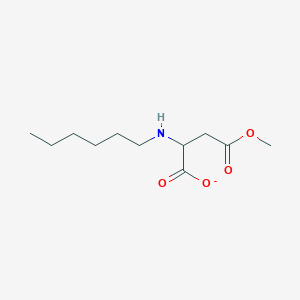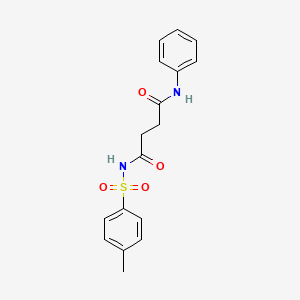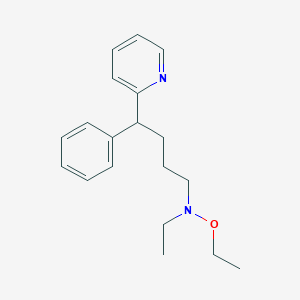
N-(2,6-Dimethylphenyl)oxolan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)oxolan-2-amine: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions, attached to an oxolan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)oxolan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaniline with an oxirane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack of the amine group on the oxirane ring, leading to the formation of the oxolan-2-amine structure.
Reaction Conditions:
Reagents: 2,6-dimethylaniline, oxirane derivative
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Polar solvents such as ethanol or methanol
Temperature: Room temperature to moderate heating (25-80°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)oxolan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-(2,6-dimethylphenyl)oxolan-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenyl derivatives, such as N-(2,6-dimethyl-4-nitrophenyl)oxolan-2-amine.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)oxolan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)oxolan-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as its role as an antimicrobial agent or a pharmaceutical intermediate.
Comparaison Avec Des Composés Similaires
N-(2,6-Dimethylphenyl)oxolan-2-amine can be compared with other similar compounds, such as:
N-(2,4-Dimethylphenyl)oxolan-2-amine: Differing in the position of methyl groups on the phenyl ring.
N-(2,6-Dimethylphenyl)tetrahydrofuran-2-amine: Featuring a tetrahydrofuran ring instead of an oxolan ring.
N-(2,6-Dimethylphenyl)pyrrolidine-2-amine: Containing a pyrrolidine ring instead of an oxolan ring.
Propriétés
Numéro CAS |
106647-77-2 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)oxolan-2-amine |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-6-10(2)12(9)13-11-7-4-8-14-11/h3,5-6,11,13H,4,7-8H2,1-2H3 |
Clé InChI |
KZAQQYNZOPGESN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
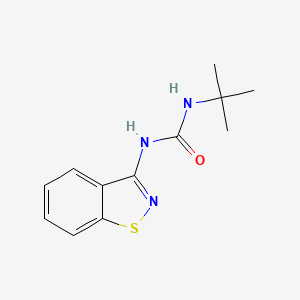
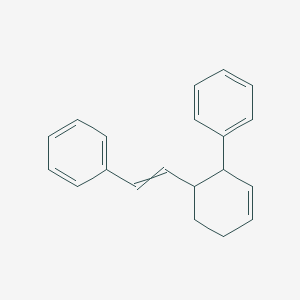

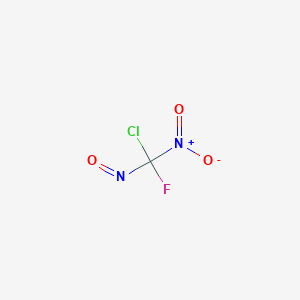
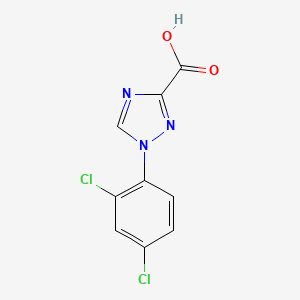
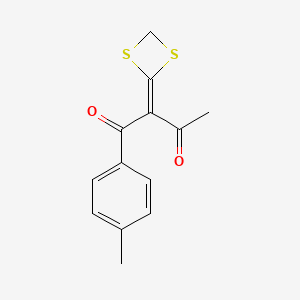
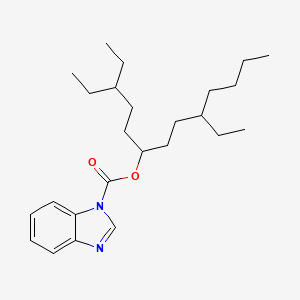
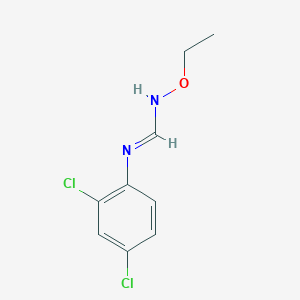
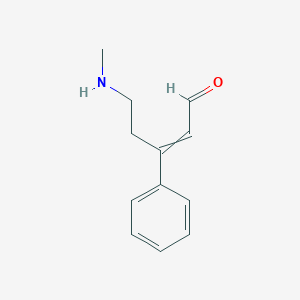
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
